molecular formula C26H18N4O6S B2388487 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one CAS No. 2034400-36-5

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2388487
CAS No.: 2034400-36-5
M. Wt: 514.51
InChI Key: VPECUBQODZNUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolin-4(3H)-one derivative featuring dual benzo[d][1,3]dioxol (benzodioxole) moieties and a 1,2,4-oxadiazole-thioether linkage. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle often employed in drug design for its metabolic stability and hydrogen-bonding capabilities . The thioether bridge (-S-CH2-) may influence redox activity or serve as a site for further functionalization.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O6S/c31-25-17-3-1-2-4-18(17)27-26(30(25)11-15-5-7-19-21(9-15)34-13-32-19)37-12-23-28-24(29-36-23)16-6-8-20-22(10-16)35-14-33-20/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPECUBQODZNUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC7=C(C=C6)OCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one represents a novel chemical entity with potential therapeutic applications. Its complex structure combines elements known for various biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C26H20N4O4S2C_{26}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 516.59 g/mol. The structure features a quinazolinone core substituted with benzo[d][1,3]dioxole and oxadiazole moieties, which are known for their pharmacological significance.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. The presence of the oxadiazole unit in this compound may enhance its ability to inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression through modulation of signaling pathways such as those involving cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

The antimicrobial potential of compounds containing benzo[d][1,3]dioxole has been documented extensively. The compound's structural features suggest it may possess broad-spectrum antimicrobial activity. In vitro studies have demonstrated that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of bacterial cell walls or interference with DNA replication processes.

Anti-inflammatory Effects

Compounds with similar frameworks have been evaluated for their anti-inflammatory properties. The incorporation of thioether functionalities is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines . This compound may also act through inhibition of the NF-kB pathway, which plays a crucial role in inflammation.

Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer effects of various quinazolinone derivatives. It was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines . The specific compound under discussion was not tested directly but falls within a class that showed promising results.

Study 2: Antimicrobial Testing

Research highlighted the antimicrobial activity of benzodioxole derivatives against Escherichia coli and Staphylococcus aureus. Compounds with similar substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL . This suggests that our compound may also demonstrate comparable antimicrobial efficacy.

Study 3: Anti-inflammatory Mechanisms

An investigation into thioether-substituted compounds revealed that they significantly reduced inflammation markers in animal models. The study indicated potential pathways involving COX inhibition and cytokine modulation . Given the thioether group present in our compound, similar effects can be anticipated.

Data Summary

Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialBroad-spectrum activity
Anti-inflammatoryReduces cytokine levels

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Reference
Target Compound Quinazolin-4(3H)-one Dual benzodioxole groups; 1,2,4-oxadiazole-thioether N/A
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-iodo-[1,2,4]triazolo[1,5-c]quinazolin-2-amine (14, ) Triazoloquinazoline Benzodioxolemethyl; iodo substituent
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () Imidazoquinazolinone 4-Chlorophenyl; thioxo group
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d, ) Tetrazole-thioethanol Nitrophenyl; tetrazole
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One (6a–j, ) Thiazolidin-4-one Benzylidene; aryl amino

Key Observations :

  • The target compound’s quinazolinone core is shared with and , but its substitution pattern (dual benzodioxole and oxadiazole-thioether) is unique.
  • Thiazolidinones () lack the fused aromatic system of quinazolinones but share bioisosteric thioether linkages.

Table 2: Reported Bioactivities of Structural Analogs

Compound Class Biological Activity Mechanism/Relevance to Target Compound Reference
Triazoloquinazolines (14) HDAC6 inhibition (IC50 ~50 nM) Suggests potential epigenetic modulation by benzodioxole-containing derivatives
Imidazoquinazolinones Unreported bioactivity; structural similarity to kinase inhibitors Thioxo group may interact with cysteine residues in enzyme active sites
Tetrazole-thioethers (4d–h) Antimicrobial (MIC: 8–32 µg/mL against S. aureus) Thioether linkage critical for membrane disruption
Thiazolidin-4-ones (6a–j) Antioxidant (IC50: 10–25 µM in DPPH assay) Benzylidene substituents enhance radical scavenging

Key Observations :

  • The benzodioxole moiety in ’s compound 14 correlates with HDAC6 inhibition, suggesting the target compound may share similar epigenetic targets .
  • Thioether groups in tetrazole derivatives () enhance antimicrobial activity, implying the target’s thioether bridge could be leveraged for antibacterial design .
  • No direct antioxidant data exist for the target compound, but thiazolidinones () highlight the role of conjugated systems in radical scavenging .

Key Observations :

  • The target compound’s synthesis likely requires heterocyclic coupling (e.g., 1,2,4-oxadiazole formation via nitrile oxide cycloaddition) and thioether linkage (via nucleophilic substitution or metal-catalyzed coupling) .
  • ’s use of PEG-400 as a green solvent and Bleaching Earth Clay as a catalyst could be adapted for scalable synthesis of the target compound .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the quinazolinone and oxadiazole moieties. A common approach includes:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a carbohydrazide intermediate with acid chlorides in chloroform under triethylamine catalysis .
  • Step 2 : Thioether linkage formation between the oxadiazole-methyl group and the quinazolinone-thiol intermediate under controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Step 3 : Final purification via recrystallization using methanol or ethanol .

Q. How can spectroscopic techniques validate the compound’s structure?

  • IR Spectroscopy : Confirm the presence of C=O (quinazolinone, ~1680 cm⁻¹), C=N (oxadiazole, ~1600 cm⁻¹), and aromatic C-H stretches .
  • NMR : Key signals include the singlet for OCH2O (δ ~5.93 ppm in benzo[d][1,3]dioxolyl groups) and pyrazoline protons (δ ~5.35 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., calculated [M⁺] 480.20 vs. observed 480.28) .

Q. What safety precautions are recommended for handling structurally similar compounds?

While specific safety data for this compound is limited, analogs with thioether or oxadiazole groups require:

  • Use of PPE (gloves, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of organic solvents (e.g., chloroform, DMF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
  • Catalysis : Triethylamine or DMAP improves cyclization efficiency in oxadiazole synthesis .
  • Temperature Control : Maintain 60–80°C during thioether coupling to minimize side reactions .

Q. What experimental designs are suitable for evaluating biological activity?

Adopt a split-plot design to test multiple variables (e.g., dose, exposure time):

  • Main Plots : Compound concentration gradients.
  • Subplots : Biological replicates (e.g., cell lines, animal models).
  • Controls : Include positive (e.g., known anticonvulsants) and vehicle controls .

Q. How to resolve contradictions in biological assay data (e.g., anticonvulsant activity vs. toxicity)?

  • Dose-Response Analysis : Identify the therapeutic index (LD50/ED50).
  • Mechanistic Profiling : Use kinase assays or receptor binding studies to distinguish on-target vs. off-target effects.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Q. What theoretical frameworks guide mechanistic studies of this compound?

  • Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole) with bioactivity .
  • Molecular Docking : Predict interactions with targets (e.g., GABA receptors) using software like AutoDock Vina .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature?

  • pH Range : Test 2–10 using buffer solutions (e.g., phosphate, acetate).
  • Temperature : Incubate at 25°C (ambient), 40°C (accelerated), and 60°C (stress).
  • Analytical Tools : Monitor degradation via HPLC-UV at 254 nm .

Q. What strategies enhance regioselectivity in oxadiazole-thioether formation?

  • Protecting Groups : Use tert-butyl or benzyl groups to block competing reactive sites.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.